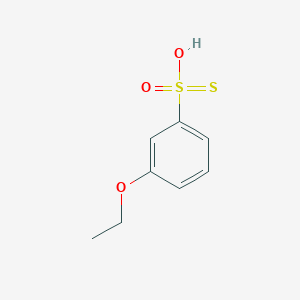

3-Ethoxybenzene-1-sulfonothioic O-acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

743375-06-6 |

|---|---|

Molecular Formula |

C8H10O3S2 |

Molecular Weight |

218.3 g/mol |

IUPAC Name |

(3-ethoxyphenyl)-hydroxy-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C8H10O3S2/c1-2-11-7-4-3-5-8(6-7)13(9,10)12/h3-6H,2H2,1H3,(H,9,10,12) |

InChI Key |

VVZOEFVOTRVNLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC=C1)S(=O)(=S)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxybenzene 1 Sulfonothioic O Acid and Its Analogs

Precursor Synthesis and Regioselective Functionalization of the Benzene (B151609) Ring

Strategies for Introducing the Ethoxy Moiety

The Williamson ether synthesis is a classic and highly effective method for forming the ethoxy group on an aromatic ring. byjus.comwikipedia.org This reaction proceeds via an S_N2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an ethyl halide or another suitable ethylating agent with a good leaving group. pbworks.commasterorganicchemistry.com

The synthesis typically begins with a phenol (B47542) precursor. The phenolic proton is first removed by a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to generate the more nucleophilic phenoxide anion. This is then reacted with an ethylating agent like iodoethane (B44018) or bromoethane. The reaction is often performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to enhance the rate of the S_N2 reaction. The temperature is generally maintained between 50-100 °C, and the reaction can take from 1 to 8 hours to complete. byjus.comwikipedia.org Yields for this transformation are typically in the range of 50-95%. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenol | Iodoethane | Sodium Hydroxide | Methanol (B129727)/Water | Reflux | 1-2 | ~85 |

| Phenol | Bromoethane | Potassium Carbonate | DMF | 80 | 4 | ~90 |

| 3-Aminophenol (B1664112) | Iodoethane | Sodium Ethoxide | Ethanol (B145695) | Reflux | 3 | ~88 |

Regioselective Introduction of Sulfur-Containing Precursors on the Aromatic Core

Direct sulfonation of ethoxybenzene with fuming sulfuric acid (H₂SO₄/SO₃) is not a viable method for synthesizing the 3-substituted isomer. orgosolver.comscispace.com The ethoxy group is an activating, ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgmasterorganicchemistry.comunizin.org Therefore, direct electrophilic aromatic substitution would yield a mixture of 2-ethoxybenzenesulfonic acid and 4-ethoxybenzenesulfonic acid.

To achieve the desired meta-substitution, a multi-step regiocontrol strategy is required. One effective approach is to start with a precursor that already contains a meta-directing group or a group that can be readily converted to the desired sulfonyl functionality. A plausible synthetic route begins with a commercially available starting material like 3-aminophenol.

The synthesis can proceed as follows:

Ethylation of the Phenolic Hydroxyl Group : The phenolic -OH of 3-aminophenol is first ethylated using the Williamson ether synthesis as described previously, to yield 3-ethoxyaniline (B147397).

Diazotization of the Amino Group : The amino group of 3-ethoxyaniline is then converted into a diazonium salt. This is typically achieved by treating the aniline (B41778) derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). cdnsciencepub.compitt.edu

Conversion to Sulfonyl Chloride (Sandmeyer-type Reaction) : The resulting diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst. This reaction, a variation of the Sandmeyer reaction, introduces a sulfonyl chloride group (-SO₂Cl) at the position of the original amino group, yielding the key precursor, 3-ethoxybenzenesulfonyl chloride. prepchem.comresearchgate.net This method provides excellent regiocontrol, as the position of the sulfur-containing group is determined by the initial position of the amino group.

| Starting Material | Step 1 Reagents | Step 2 Reagents | Product | Overall Yield (%) |

|---|---|---|---|---|

| 3-Aminophenol | 1. NaOH 2. CH₃CH₂I | 1. NaNO₂, HCl (0-5°C) 2. SO₂, CuCl | 3-Ethoxybenzenesulfonyl chloride | ~70-80 |

| m-Anisidine (analogous) | - | 1. NaNO₂, HCl (0°C) 2. SO₂/HOAc, CuCl₂ | 3-Methoxybenzenesulfonyl chloride | Not specified |

Formation of the Sulfonothioic O-Acid Moiety

The final stage of the synthesis involves the conversion of the sulfonyl chloride precursor into the target sulfonothioic O-acid. This transformation requires the introduction of a sulfur atom to the sulfonyl group.

Direct Sulfonothioation Methods

Direct, single-step methods for the conversion of an aromatic ring to a sulfonothioic acid, or "sulfonothioation," are not well-established in standard organic synthesis literature. Such a transformation would require a highly specialized reagent capable of introducing the -SO₂SH group in one step. Due to the challenges in controlling the oxidation state and reactivity of such a reagent, multi-step pathways are the preferred and more reliable approach for constructing the sulfonothioic O-acid moiety.

Multistep Synthetic Pathways from Sulfonyl Halides or Sulfonic Acids

A more practical and controllable approach to the synthesis of sulfonothioic O-acids involves a two-step sequence starting from a sulfonyl chloride.

The key transformation in this multistep pathway is the conversion of the electrophilic sulfonyl chloride group into the sulfonothioic acid. This can be achieved through nucleophilic substitution on the sulfur atom of the sulfonyl chloride. A suitable sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), can be employed for this purpose.

The proposed reaction involves the displacement of the chloride ion from 3-ethoxybenzenesulfonyl chloride by the hydrosulfide anion (SH⁻). The reaction would likely be carried out in a polar solvent to facilitate the dissolution of the hydrosulfide salt. The product, 3-Ethoxybenzene-1-sulfonothioic O-acid, is formed upon acidification during workup. It is important to note that while this reaction is chemically plausible, specific literature precedents for the synthesis of sulfonothioic acids via this direct displacement on a sulfonyl chloride are limited. A related reaction is the reduction of sulfonyl chlorides with reagents like triphenylphosphine (B44618), which typically yields the corresponding thiol (Ar-SH), not the sulfonothioic acid. researchgate.net

| Precursor | Reagent | Solvent | Conditions | Proposed Product |

|---|---|---|---|---|

| 3-Ethoxybenzenesulfonyl chloride | Sodium Hydrosulfide (NaSH) | Ethanol or THF/Water | Stirring at room temperature, followed by acidic workup | This compound |

Derivatization from Sulfonic Acids and Their Salts

The synthesis of sulfonothioic acids and their derivatives often begins with the corresponding sulfonic acids or their salts, which serve as versatile and readily available precursors. The conversion of the sulfonate group (-SO₃H) into a sulfonothioate moiety (-SO₂SH) involves the substitution of an oxygen atom with sulfur. This transformation can be accomplished through several strategic derivatization routes, typically proceeding via an activated sulfonic acid intermediate, such as a sulfonyl chloride.

A primary method involves the initial conversion of a sulfonic acid, like 3-ethoxybenzenesulfonic acid, or its sodium salt to the corresponding sulfonyl chloride (3-ethoxybenzene-1-sulfonyl chloride). This activation step is crucial and can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a highly reactive electrophile.

Once the sulfonyl chloride is formed, it can be reacted with a suitable sulfur nucleophile to introduce the thiol sulfur atom. A common approach is the reaction with a hydrosulfide salt, such as sodium hydrosulfide (NaSH). This reaction proceeds via nucleophilic substitution at the sulfur atom of the sulfonyl group, displacing the chloride ion and forming the desired sulfonothioic acid.

Another route for derivatization involves the use of phosphine-based reagents to directly couple sulfonic acid salts with sulfur sources. For instance, reagents like triphenylphosphine ditriflate have been described for the direct synthesis of activated sulfonate esters and sulfonamides from sulfonic acids. nih.gov Adapting such a methodology could provide a direct pathway from a sulfonic acid salt to a protected sulfonothioate ester, which could then be deprotected to yield the O-acid.

The table below outlines a comparative overview of common derivatization approaches from sulfonic acids.

| Method | Precursor | Key Reagents | Intermediate | Advantages | Challenges |

| Hydrosulfide Route | 3-Ethoxybenzenesulfonic acid or its salt | 1. Thionyl chloride (SOCl₂) or PCl₅2. Sodium hydrosulfide (NaSH) | 3-Ethoxybenzene-1-sulfonyl chloride | Well-established; uses common lab reagents. | Requires handling of moisture-sensitive and corrosive reagents. |

| Thiol-Displacement | 3-Ethoxybenzene-1-sulfonyl chloride | A protected thiol (e.g., Trityl thiol), followed by deprotection | S-protected 3-ethoxybenzene-1-sulfonothioate | Offers control and compatibility with sensitive functional groups. | Multi-step process may lower overall yield. |

| Direct Coupling | 3-Ethoxybenzene-1-sulfonic acid sodium salt | Triphenylphosphine ditriflate, Sulfur source | Activated sulfonate intermediate | Potentially fewer steps; milder conditions. nih.gov | Reagent cost and availability may be a factor. |

These derivatization strategies provide a flexible toolkit for chemists to access sulfonothioic acids from more common sulfonic acid starting materials, allowing for the synthesis of complex analogs for research purposes.

Novel and Green Chemistry Approaches in Sulfonothioic Acid Synthesis

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of sulfur-containing compounds, including derivatives of sulfonic acids. nih.gov These approaches aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.

One promising green strategy is the use of water as a solvent. Traditional methods for forming sulfonyl chlorides and subsequent derivatives often rely on volatile and hazardous organic solvents. Performing these reactions in aqueous media, where possible, can significantly improve the environmental profile of the process. For example, the synthesis of sulfonamides has been successfully demonstrated in water, sometimes facilitated by a base like sodium carbonate. sci-hub.se This principle could be extended to the synthesis of sulfonothioates by reacting a sulfonyl chloride with a hydrosulfide salt in a biphasic or aqueous system, thereby avoiding chlorinated solvents.

Another key area of green chemistry is the development and use of reusable catalysts. Solid acid catalysts, such as sulfonic acid-functionalized mesoporous materials or nano-γ-Al₂O₃, have been shown to be effective in various organic transformations. nih.govuq.edu.au For the synthesis of this compound, a solid-supported catalyst could potentially facilitate the initial sulfonation of ethoxybenzene or the subsequent conversion steps under heterogeneous conditions, allowing for easy catalyst recovery and reuse. nih.gov

The use of safer and more atom-economical reagents is also a central theme. For instance, sustainable methods for the synthesis of sulfonic acids themselves have been explored using thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate and air as a green oxidant. rsc.orgresearchgate.net Applying this upstream green approach ensures that the starting materials for derivatization are produced sustainably. Furthermore, solvent-free, or "neat," reaction conditions represent an ideal green methodology, eliminating solvent waste entirely. sci-hub.se The reaction of a sulfonyl chloride with an amine under neat conditions has been reported, suggesting that similar solvent-free approaches could be viable for reactions with sulfur nucleophiles. sci-hub.se

The following table summarizes some green chemistry approaches applicable to sulfonothioic acid synthesis.

| Green Approach | Principle | Example Application | Potential Benefit |

| Aqueous Synthesis | Use of water as a reaction solvent. | Reaction of a sulfonyl chloride with NaSH in an aqueous or biphasic system. sci-hub.se | Reduces reliance on volatile organic compounds (VOCs). |

| Reusable Catalysts | Employing solid-supported catalysts that can be filtered and reused. | Using a solid acid catalyst for the sulfonation of ethoxybenzene. nih.govuq.edu.au | Minimizes catalyst waste and simplifies purification. |

| Alternative Reagents | Replacing hazardous reagents with safer, more sustainable alternatives. | Using thiourea dioxide as a SO₂ source for initial sulfonic acid synthesis. researchgate.net | Improves safety and reduces environmental impact. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium ("neat"). | Neat reaction of 3-ethoxybenzene-1-sulfonyl chloride with a solid hydrosulfide salt. sci-hub.se | Eliminates solvent waste and can increase reaction efficiency. |

Advanced Purification and Isolation Techniques for Research-Grade Compounds

Achieving high purity is critical for the characterization and subsequent use of research-grade compounds like this compound. Advanced purification techniques are often necessary to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and preparative purification of sulfonic acids and their derivatives. researchgate.net Due to the polar and acidic nature of these compounds, specialized chromatographic modes are often required for effective separation.

Reversed-phase HPLC (RP-HPLC) is a common starting point, but simple C18 columns can exhibit poor retention and peak tailing for highly polar compounds like sulfonic acids. helixchrom.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is highly effective. A mixed-mode column can provide enhanced retention and symmetrical peak shapes for sulfonic acids, allowing for their separation from less polar impurities and inorganic salts. helixchrom.com

For preparative scale purification, techniques such as High-Speed Counter-Current Chromatography (HSCCC) offer an advantage by eliminating the solid support, which can cause irreversible adsorption of polar analytes. HSCCC has been successfully used for the gram-scale purification of aromatic sulfonates, yielding purities exceeding 99%. nih.gov Solid-phase extraction (SPE) using C18 cartridges can also be a valuable technique for initial sample cleanup and desalting prior to final purification by HPLC. reddit.com

| Technique | Stationary Phase Principle | Mobile Phase Example | Application |

| Mixed-Mode HPLC | Combines reversed-phase and anion-exchange properties. helixchrom.com | Acetonitrile/water with a buffered salt (e.g., ammonium (B1175870) phosphate). helixchrom.com | High-resolution separation of the target acid from ionic and neutral impurities. |

| RP-HPLC with Ion Pairing | Standard C18 phase with an ion-pairing agent (e.g., tetrabutylammonium) added to the mobile phase. | Acetonitrile/water with an ion-pairing reagent. | Improves retention and peak shape of anionic compounds on traditional RP columns. |

| Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning without a solid support. nih.gov | Biphasic solvent system (e.g., n-butanol/water with acid modifier). nih.gov | Preparative, large-scale purification to achieve >99% purity. |

| Solid-Phase Extraction (SPE) | Reversed-phase (C18) or ion-exchange sorbent. reddit.com | 1. Load in water2. Wash with water (removes salts)3. Elute with methanol or acetonitrile. reddit.com | Sample desalting and pre-concentration before HPLC. |

Controlled Crystallization and Recrystallization Methodologies

Crystallization is a fundamental and scalable technique for the purification of solid organic compounds. For sulfonic acids, which are often highly soluble in water and less soluble in organic solvents, crystallization can be challenging but effective. lookchem.com

A common impurity in the synthesis of sulfonic acids is residual sulfuric acid, which can often be removed by recrystallization from concentrated aqueous solutions. lookchem.com The target sulfonic acid is dissolved in a minimum amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical; water is often used, but organic solvents like ethanol or solvent mixtures may also be suitable for specific sulfonothioic acids. lookchem.com

For compounds that are difficult to crystallize directly, conversion to a salt can facilitate purification. The crude sulfonic acid can be neutralized with a suitable base (e.g., sodium hydroxide or an amine) to form a sulfonate salt, which may have different solubility properties and be more amenable to crystallization.

Controlled crystallization involves carefully managing parameters such as cooling rate, agitation, and solvent composition to influence crystal size, shape, and purity. In some cases, adding a small amount of a specific additive can affect the crystallization process and improve the final product's quality. mdpi.com A slurry wash, where the crude solid is stirred in a solvent in which it is only sparingly soluble, can be an effective method to wash away highly soluble impurities without significant loss of the product. google.com

Considerations for Laboratory Scale-Up and Process Optimization

Transitioning a synthetic procedure from a small laboratory scale to a larger, multi-gram scale requires careful consideration of several process parameters to ensure safety, efficiency, and reproducibility.

Reaction Conditions: When scaling up, exothermic reactions require more robust temperature control. The rate of reagent addition may need to be slowed to manage heat generation. The efficiency of mixing also becomes more critical in larger vessels to ensure homogeneity and prevent localized "hot spots" or concentration gradients.

Reagent and Solvent Choice: On a larger scale, the cost, availability, and safety of reagents and solvents become more significant factors. The use of highly hazardous or expensive reagents may be acceptable for small-scale research but prohibitive for scale-up. Process optimization may involve exploring alternative, cheaper, and safer reagents. Furthermore, the volume of solvent used and the subsequent waste generated must be considered, favoring more concentrated reaction conditions or the use of recyclable, green solvents. nih.gov

Purification Strategy: While chromatography is an excellent tool for purification at the research scale, it can be costly and time-consuming for larger quantities. Therefore, for scale-up, purification strategies often shift towards crystallization. google.com Optimizing a robust crystallization procedure that consistently yields high-purity material is a key goal of process development. This involves selecting an appropriate solvent system, determining optimal concentration and temperature profiles, and developing effective methods for washing and drying the final product.

Catalyst Reusability: If a catalyst is used, its reusability is a major factor in the economic viability of a scaled-up process. Heterogeneous catalysts that can be easily recovered by filtration and reused for multiple cycles are highly advantageous. nih.govrsc.org Research into the stability and activity of the catalyst over repeated uses is an essential part of process optimization. nih.gov

Mechanistic Organic Chemistry and Reactivity of 3 Ethoxybenzene 1 Sulfonothioic O Acid

Reaction Pathways at the Sulfur Center of Sulfonothioic O-Acids

The sulfonothioic O-acid functional group, -S(O)SOH, is characterized by a sulfur atom in a higher oxidation state double-bonded to an oxygen atom and single-bonded to a hydroxyl group and another sulfur atom. This arrangement confers a unique reactivity profile.

The sulfur atom of the sulfonothioate group can exhibit both electrophilic and nucleophilic properties. The sulfur atom bonded to the two oxygen atoms is highly electron-deficient and serves as an electrophilic center, susceptible to attack by nucleophiles. Conversely, the sulfur atom of the S-H group can act as a nucleophile after deprotonation.

Cysteine sulfenic acids, which share some structural similarities, possess both nucleophilic and electrophilic characteristics. nih.gov The electrophilic sulfur in sulfenic acid is subject to attack by various nucleophiles. nih.gov Thiosulfonates, which contain a related S-S(O)₂ core, also react with both nucleophilic and electrophilic reagents. researchgate.net This dual reactivity is anticipated for 3-ethoxybenzene-1-sulfonothioic O-acid as well.

Table 1: Predicted Reactivity at the Sulfur Center

| Reactant Type | Site of Attack on Sulfonothioic O-Acid | Probable Product Type |

|---|---|---|

| Strong Nucleophile (e.g., R-Li) | Electrophilic sulfur atom | Sulfide or Disulfide derivatives |

The sulfur atoms in the sulfonothioate group can undergo changes in their oxidation states. Mild oxidizing agents can lead to the formation of disulfides, a common reaction for thiols. libretexts.orgyoutube.com More vigorous oxidation is expected to convert the sulfonothioate group to a sulfonic acid.

Conversely, reduction of the sulfonothioate group can yield thiols or disulfides. The interconversion between thiols and disulfides is a fundamental redox reaction in sulfur chemistry. libretexts.orglibretexts.orgyoutube.com

Table 2: Oxidation and Reduction Products

| Reaction | Reagent | Expected Product |

|---|---|---|

| Oxidation | Mild oxidizing agent (e.g., I₂) | Disulfide derivative |

| Oxidation | Strong oxidizing agent (e.g., H₂O₂) | 3-Ethoxybenzenesulfonic acid |

While specific rearrangement and isomerization reactions for this compound are not extensively documented, related sulfur-containing compounds are known to undergo such transformations. For instance, the isomerization of sulfonic acids has been observed under certain conditions. researchgate.net Phenylsulphamic acid has been shown to rearrange to aniliniumsulphonic acids in concentrated sulfuric acid. rsc.org It is plausible that under specific thermal or acidic conditions, the sulfonothioic O-acid group could undergo rearrangement, potentially involving migration of the substituent on the aromatic ring.

Reactivity of the Aromatic Ring in the Presence of the Sulfonothioic O-Acid Group

The presence of the ethoxy and sulfonothioic O-acid groups on the benzene (B151609) ring significantly influences its reactivity towards substitution reactions.

In electrophilic aromatic substitution, the rate and regioselectivity of the reaction are governed by the electronic nature of the substituents already present on the aromatic ring. wikipedia.org Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. msu.edulibretexts.org

The ethoxy group (-OEt) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The sulfonothioic O-acid group, analogous to the sulfonic acid group (-SO₃H), is expected to be a deactivating group and a meta-director. wikipedia.orgstackexchange.com This is because the sulfur atom is in a high oxidation state and is highly electronegative, withdrawing electron density from the ring through an inductive effect.

When both an activating/ortho-, para-directing group and a deactivating/meta-directing group are present on the ring, the activating group generally controls the regioselectivity. Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the ethoxy group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Group | Directing Effect | Predicted Major Products |

|---|---|---|---|

| C2 | Ethoxy (ortho) | Activating | Major |

| C4 | Ethoxy (para) | Activating | Major |

| C6 | Ethoxy (ortho) | Activating | Minor (due to steric hindrance) |

Nucleophilic aromatic substitution (SNAᵣ) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orglibretexts.org The aromatic ring itself is electron-rich and thus generally unreactive towards nucleophiles.

For a nucleophilic aromatic substitution to occur on this compound, there would need to be a suitable leaving group on the ring, and the ring would need to be sufficiently activated by electron-withdrawing substituents. The sulfonothioic O-acid group is electron-withdrawing and would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. libretexts.org However, without a good leaving group such as a halide at one of these activated positions, nucleophilic aromatic substitution is unlikely to proceed under normal conditions.

Cross-Coupling Reactions Involving the Aromatic Ring

The aromatic ring of this compound can potentially participate in cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples involving this specific molecule are scarce, the reactivity of analogous aryl sulfonic acid derivatives provides valuable insights.

Aryl sulfonic acid derivatives have been successfully employed in cross-coupling transformations. rsc.org For instance, intramolecular cross-coupling of sulfonic acid derivatives can be achieved using tris(trimethylsilyl)silane (B43935) (TTMSS) at room temperature in the presence of air to form biaryl compounds. rsc.org Photoredox-catalyzed procedures have also been developed, offering mild and convenient alternatives to traditional tin-mediated reactions. rsc.org These methods highlight the potential for sulfonic acid derivatives to serve as coupling partners.

In the context of palladium-catalyzed reactions, aryl sulfones have been demonstrated to act as electrophilic coupling partners in the Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgchemrxiv.org This suggests that the C-S bond of the sulfonothioic acid moiety in this compound, or a derivative thereof, could potentially undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The success of such a reaction would likely depend on the development of suitable catalytic systems capable of activating the C-S bond. The reactivity of aryl halides in Suzuki couplings, where aryl iodides are more reactive than aryl chlorides, provides a basis for understanding the factors influencing the activation of the leaving group. chegg.com

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic studies specifically on this compound are not readily found in the literature. However, general principles of reaction kinetics and thermodynamics for related compounds can be discussed.

For any given reaction involving this compound, the determination of the rate law would involve systematically varying the concentrations of the reactants and observing the effect on the reaction rate. For example, in the acid-catalyzed decomposition of sodium thiosulfate, the reaction rate's dependence on the concentration of the reactants is used to determine the order of the reaction. flinnsci.com A similar approach could be applied to reactions of this compound.

The effective activation energy for a reaction can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation. For instance, the activation energy for the catalytic oxidation of ethylbenzene (B125841) has been determined from graphical data. lpnu.ua This parameter provides insight into the energy barrier that must be overcome for the reaction to proceed.

Kinetic studies on the oxidation of thiobenzophenones with peroxybenzoic acid have shown the reaction to be second-order. rsc.org Such studies on analogous sulfur-containing compounds provide a framework for how the kinetics of reactions involving this compound might be investigated.

Equilibrium studies are crucial for understanding the extent of a reaction and the stability of the species involved. For this compound, a key equilibrium property would be its acidity (pKa). Sulfonic acids are generally strong acids due to the resonance stabilization of the sulfonate anion. wikipedia.org The acidity of aminosulfonic acids has been studied in different solvents, revealing that they are weaker acids in dimethylsulfoxide than in water. researchgate.net

The equilibrium between different isomeric sulfonic acids and the parent substrate has been observed through temperature-dependent NMR studies in the sulfonation of benzene derivatives. researchgate.net Similar equilibria could potentially exist for this compound under certain conditions. The solvolysis of related compounds like S-methyl chlorothioformate has been studied to understand the interplay between solvent nucleophilicity and ionizing power, providing insights into the reaction mechanism. mdpi.com

Solvent Effects and Catalysis in Chemical Transformations Involving Sulfonothioic O-Acids

Solvent choice and the use of catalysts are critical in controlling the outcome of chemical reactions involving sulfonothioic O-acids.

The solvent can significantly influence reaction rates and mechanisms. For instance, the stability of a conjugate base can be affected by the solvent's ability to form stabilizing interactions. youtube.comyoutube.com In protic solvents, hydrogen bonding can stabilize anionic species. The rate of solvolysis reactions is also highly dependent on the solvent's nucleophilicity and ionizing power. mdpi.com For reactions involving this compound, the choice of solvent would be crucial in modulating its reactivity and the stability of any charged intermediates.

Sulfonic acids themselves can act as strong Brønsted acid catalysts in various organic reactions. wikipedia.orgnih.gov Heterogeneous catalysts bearing sulfonic acid groups are of particular interest as they offer advantages in terms of separation and reusability. starbons.commdpi.com Supported sulfonic acids have been used as catalysts in reactions such as esterifications, acylations, and dehydrations. nih.govrsc.org The catalytic activity of these materials is related to their surface acidity. rsc.org Therefore, this compound could potentially be employed as a homogeneous acid catalyst, or it could be immobilized on a solid support to create a heterogeneous catalyst. The efficiency of such a catalyst would be influenced by the reaction conditions, including the solvent and temperature. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Ethoxybenzene 1 Sulfonothioic O Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural picture can be assembled.

The ¹H and ¹³C NMR spectra of 3-Ethoxybenzene-1-sulfonothioic O-acid are predicted to show distinct signals corresponding to the ethoxy group and the substituted benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals in both the aliphatic and aromatic regions. The ethoxy group should produce a triplet at approximately 1.4 ppm for the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around 4.1 ppm for the methylene (-OCH₂-) protons, coupled to the methyl protons. The typical coupling constant (³JHH) for such an ethyl group is around 7.0 Hz.

The aromatic region, typically between 6.5 and 8.0 ppm, will show a more complex pattern due to the 1,3-disubstitution. The ethoxy group is an ortho-, para-directing electron-donating group, which tends to shift the signals of protons at these positions upfield (to a lower ppm value). jove.com Conversely, the sulfonothioic acid group is expected to be an electron-withdrawing, meta-directing group, causing a downfield shift for adjacent protons. jove.com This would result in four distinct signals for the four aromatic protons, with predictable multiplicities based on their coupling with neighboring protons (ortho, meta, and para couplings).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals. The ethoxy group carbons would appear upfield, with the methyl carbon at approximately 15 ppm and the methylene carbon around 64 ppm. The six aromatic carbons will resonate between approximately 110 and 160 ppm. jove.com The carbon atom directly attached to the oxygen of the ethoxy group (C3) and the carbon bonded to the sulfur atom (C1) will be significantly shifted. The other four aromatic carbons will have chemical shifts influenced by the electronic effects of both substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| ~1.4 | t | ~7.0 | 3H | -OCH₂CH ₃ | |

| ~4.1 | q | ~7.0 | 2H | -OCH ₂CH₃ | |

| ~7.0-7.8 | m | - | 4H | Ar-H | |

| ¹³C NMR | δ (ppm) | Assignment | |||

| ~15 | -OCH₂C H₃ | ||||

| ~64 | -OC H₂CH₃ | ||||

| ~115-160 | Ar-C |

To definitively assign the predicted ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling networks. It would clearly show the correlation between the methyl and methylene protons of the ethoxy group. In the aromatic region, it would reveal the connectivity between adjacent protons, helping to piece together the substitution pattern on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously link each aromatic proton signal to its corresponding carbon signal and to confirm the assignments for the ethoxy group's CH₂ and CH₃ moieties.

Direct observation of the sulfur atoms using ³³S NMR spectroscopy is theoretically possible but presents significant practical challenges. The only NMR-active sulfur isotope, ³³S, has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). rsc.orgmdpi.com This quadrupolar nature, combined with the asymmetric electronic environment of the sulfur atoms in this compound, would lead to very rapid nuclear relaxation and consequently, extremely broad resonance signals. huji.ac.ilreddit.com The low gyromagnetic ratio of ³³S further contributes to a very low intrinsic sensitivity. mdpi.comcanada.ca Therefore, obtaining a high-resolution ³³S NMR spectrum for this compound would be exceptionally difficult and would likely require isotopic enrichment and specialized solid-state NMR techniques. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula and structure.

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₈H₁₀O₃S₂. HRMS would be able to measure the mass of the molecular ion to several decimal places. This precise mass measurement allows for the calculation of a single, unambiguous elemental formula, distinguishing it from other potential compounds with the same nominal mass. The use of HRMS is standard in the analysis of organosulfur compounds. mdpi.comnih.govresearchgate.net

Table 2: Predicted HRMS Data for this compound

| Formula | C₈H₁₀O₃S₂ |

| Calculated Exact Mass | 218.0071 |

| Analysis Mode | ESI- or ESI+ |

| Expected Ion [M-H]⁻ | 217.0000 |

| Expected Ion [M+H]⁺ | 219.0142 |

| Expected Ion [M+Na]⁺ | 241.0062 |

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule in a predictable manner, which serves as a fingerprint for the structure. The analysis of these fragmentation patterns can confirm the presence of specific functional groups and their connectivity.

For this compound, several key fragmentation pathways can be predicted:

Loss of SO₂: A common fragmentation pathway for aromatic sulfonic acids and related compounds is the loss of a neutral sulfur dioxide (SO₂) molecule (64 Da). nih.govresearchgate.netresearchgate.net

Cleavage of the Ethoxy Group: Fragmentation may occur via the loss of an ethyl radical (•C₂H₅, 29 Da) or a neutral ethene molecule (C₂H₄, 28 Da) through a rearrangement, leading to a phenol-like fragment.

Cleavage of the Ar-S Bond: The bond between the aromatic ring and the sulfur atom can cleave, leading to fragments corresponding to the ethoxybenzene cation (m/z 122) or the [SO₂SH] moiety.

Loss of the Sulfonothioic Acid Group: Fragmentation involving the loss of the entire •SO₂SH group (81 Da) is also a plausible pathway.

Analyzing the masses of these fragments allows for the reconstruction of the original molecule's structure, confirming the presence and location of both the ethoxy and sulfonothioic acid groups on the benzene ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Lost Fragment | Proposed Fragment Structure |

| 154 | SO₂ | [C₈H₁₀O S]⁺• |

| 122 | •SO₂SH | [C₈H₉O]⁺ |

| 94 | •C₂H₅, •SO₂SH | [C₆H₅O]⁺ |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes. americanpharmaceuticalreview.com While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com Together, they provide a comprehensive vibrational fingerprint of the molecule. americanpharmaceuticalreview.com

The "sulfonothioic O-acid" functional group, -SO(S)OH, is complex, and its precise vibrational frequencies are not extensively documented for this specific molecule. However, characteristic frequencies can be predicted by analyzing related functional moieties found in analogous compounds like aromatic sulfonic acids and sulfones. researchgate.netasianpubs.orgresearchgate.net

The key vibrational modes expected for the sulfonothioic acid group and its immediate environment include:

S=O Stretching (Asymmetric and Symmetric): The sulfonyl group in related sulfonic acids typically exhibits strong absorption bands for asymmetric and symmetric stretching. For instance, in pyridine-3-sulfonic acid, these bands are observed around 1195 cm⁻¹ and 1145 cm⁻¹. researchgate.net Similar strong bands are anticipated for this compound.

O-H Stretching: The hydroxyl group is expected to produce a very broad and strong absorption band in the IR spectrum, typically in the range of 3200-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic or sulfonic acid.

C-S Stretching: The vibration of the carbon-sulfur bond linking the benzene ring to the functional group is expected to appear in the 785-685 cm⁻¹ region. In pyridine-3-sulfonic acid, this mode is observed near 742 cm⁻¹. asianpubs.org

S-O Stretching (of S-OH): The stretching of the sulfur-oxygen single bond within the hydroxyl group is typically observed as a strong band around 1035 cm⁻¹ in the IR spectrum of similar sulfonic acids. asianpubs.org

SO₂ Deformations: Scissoring, wagging, and twisting deformations of the sulfonyl moiety are expected at lower frequencies, with scissoring vibrations typically found in the range of 565 ± 45 cm⁻¹. researchgate.netasianpubs.org

The table below summarizes the predicted vibrational frequencies for the key functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |

| O-H Stretch (H-bonded) | 3200 - 2500 | Strong, Broad | Characteristic of the acidic proton involved in intermolecular hydrogen bonding. |

| S=O Asymmetric Stretch | ~1195 | Strong | Based on data from analogous aromatic sulfonic acids. researchgate.net |

| S=O Symmetric Stretch | ~1145 | Strong | Based on data from analogous aromatic sulfonic acids. researchgate.net |

| S-O Stretch (from S-OH) | ~1035 | Strong | Corresponds to the single bond between sulfur and the hydroxyl oxygen. asianpubs.org |

| C-S Stretch | 785 - 685 | Medium to Strong | Represents the bond between the aromatic ring and the sulfur atom. asianpubs.org |

| SO₂ Scissoring | 610 - 520 | Medium to Weak | Deformation mode of the sulfonyl group. researchgate.net |

The 1,3-disubstituted (meta) ethoxybenzene ring gives rise to a series of characteristic vibrations that are readily identifiable in both IR and Raman spectra.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The stretching and contraction of the carbon-carbon bonds within the benzene ring produce a set of characteristic bands between 1625 cm⁻¹ and 1400 cm⁻¹. asianpubs.orgscielo.br For 3-monosubstituted pyridines, a related aromatic system, bands are often seen near 1600 cm⁻¹. asianpubs.org

In-Plane and Out-of-Plane C-H Bending: The positions of these deformation bands are highly characteristic of the substitution pattern on the benzene ring. For 1,3-disubstitution, strong out-of-plane bending bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.

Ethoxy Group Vibrations: The ethoxy substituent will contribute its own characteristic vibrations, including C-H stretching of the methyl and methylene groups (typically 2980-2850 cm⁻¹) and a prominent C-O-C ether stretching band, usually found in the 1275-1200 cm⁻¹ region.

The table below details the expected frequencies for the aromatic system.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds on the benzene ring. researchgate.net |

| Aliphatic C-H Stretch (Ethoxy) | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |

| Aromatic C=C Ring Stretch | 1625 - 1400 | Medium to Strong | A series of bands indicating the aromatic ring structure. asianpubs.orgscielo.br |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong | Characteristic of the aryl-alkyl ether linkage in the ethoxy group. |

| Aromatic C-H Out-of-Plane Bend | 810 - 750 | Strong | A key indicator of the 1,3-disubstitution pattern. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound must first be grown. While no specific crystal structure for this compound has been reported in the literature, methodologies for analogous organic compounds, such as 3-aminobenzene sulfonic acid and 3-hydroxy-4-methoxybenzaldehyde, are well-established. researchgate.netnih.gov

The most common and effective method for growing single crystals of such polar organic molecules is the slow evaporation solution growth technique . researchgate.netnih.govresearchgate.net This process involves:

Dissolving the purified compound in a suitable solvent to create a saturated or near-saturated solution. Methanol (B129727), ethanol (B145695), or acetone (B3395972) are often effective solvents for polar aromatic compounds. nih.gov

Filtering the solution to remove any particulate impurities.

Allowing the solvent to evaporate slowly and undisturbed at a constant temperature over a period of days to weeks.

The slow rate of evaporation is crucial as it allows for the ordered deposition of molecules onto a growing crystal lattice, leading to a single, well-defined crystal suitable for diffraction analysis.

Although a crystal structure for the title compound is not available, insights into its likely conformation and intermolecular interactions can be inferred from structurally related molecules, such as N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide. nih.gov The sulfonothioic acid functional group is a potent hydrogen bond donor (via the -OH group) and acceptor (via the S=O oxygen).

Molecular Conformation: The ethoxy group and the sulfonothioic acid group are expected to be oriented at a significant dihedral angle relative to the plane of the benzene ring. In the analogous N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide, the dihedral angle between its two aromatic rings is 69.42°. nih.gov A similar non-planar conformation is likely for this compound to minimize steric hindrance.

Intermolecular Interactions: The crystal packing would almost certainly be dominated by strong intermolecular hydrogen bonds. It is highly probable that the hydroxyl group of one molecule would donate a hydrogen to the sulfonyl oxygen of a neighboring molecule (O-H···O=S). This type of interaction commonly leads to the formation of hydrogen-bonded dimers or extended chains, which stabilize the crystal lattice. nih.govmdpi.com In the crystal structure of N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide, neighboring molecules form hydrogen-bonded dimers through N-H···O interactions. nih.gov A similar, and likely stronger, interaction is expected for the O-H···O=S bond in the title compound.

| Potential Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | O-H | S=O | Primary interaction, likely forming dimers or polymeric chains. nih.gov |

| C-H···O Interaction | C-H (ring) | S=O | Weaker interaction contributing to the 3D network. nih.gov |

| C-H···π Interaction | C-H (ring) | π-system | Contributes to the stability of the crystal packing. nih.gov |

Chiroptical Spectroscopy (if stereoisomers or chiral derivatives are investigated)

Chiroptical spectroscopy encompasses a group of techniques, including optical rotatory dispersion and circular dichroism, that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. nih.gov These methods measure the differential interaction of a molecule with left- and right-circularly polarized light and are invaluable for studying stereoisomers. nih.gov

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopic measurements. A review of the current literature reveals no studies on chiral derivatives of this compound. Should chiral derivatives be synthesized in the future, for example, by introducing a stereocenter into the ethoxy group, chiroptical spectroscopy would be an essential technique for confirming the absolute configuration and enantiomeric purity of the resulting stereoisomers.

Computational Chemistry and Theoretical Investigations of 3 Ethoxybenzene 1 Sulfonothioic O Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation and are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, reaction energies, spectroscopic signatures, and various electronic properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. unimib.itnih.gov For 3-Ethoxybenzene-1-sulfonothioic O-acid, DFT would be employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms. Functionals such as B3LYP or M06-2X, combined with appropriate basis sets, are commonly used for such tasks. scribd.comjournalirjpac.com

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack, and understanding its electronic transitions. unimib.it

Furthermore, DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule and highlight electron-rich and electron-poor regions. This is particularly useful for understanding non-covalent interactions, such as hydrogen bonding, which are critical to the compound's behavior in solution. nih.gov

| Predicted Property | Computational Method | Typical Basis Set | Information Gained |

| Optimized Molecular Geometry | DFT (e.g., B3LYP) | 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles of the lowest energy conformer. |

| Frontier Orbital Energies | DFT (e.g., B3LYP) | 6-311++G(d,p) | HOMO-LUMO gap, prediction of chemical reactivity and kinetic stability. |

| Atomic Charges | Natural Population Analysis (NPA) | 6-311++G(d,p) | Partial charges on each atom, insight into polar regions of the molecule. |

| Electrostatic Potential | DFT (e.g., M06-2X) | 6-311++G(d,p) | Visualization of charge distribution, prediction of sites for intermolecular interactions. |

This table illustrates the types of data that would be generated from DFT calculations on this compound.

While DFT is highly effective, ab initio methods offer a systematically improvable and often more accurate approach, albeit at a higher computational expense. These methods, which include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are considered the "gold standard" for calculating molecular energies. osti.gov

For this compound, these high-level calculations could be used to obtain benchmark energies for different conformers or to accurately predict reaction barriers. researchgate.net They are also invaluable for simulating spectroscopic properties. For instance, vibrational frequencies calculated with these methods can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental identification and characterization.

The acid dissociation constant (pKa) is a critical property of this compound, dictating its charge state in solution. mdpi.com Computational protocols, primarily using DFT, have been developed to predict pKa values with considerable accuracy. researchgate.net These methods typically rely on a thermodynamic cycle that calculates the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.com

The process involves calculating the Gibbs free energies of both the protonated acid (HA) and its deprotonated conjugate base (A⁻) in both the gas phase and in solution. The solvation free energies are typically calculated using a continuum solvation model. distantreader.org A proven effective computational approach for organosulfur compounds combines the B3LYP functional with the 6-31+G(d,p) basis set and the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) for solvation. researchgate.netdistantreader.org The accuracy of these predictions relies heavily on the careful calculation of the free energy of the solvated proton, which is often determined using experimental or high-level theoretical values for the specific solvent.

| Calculation Step | Description | Purpose |

| Step 1 | Gas-phase geometry optimization and frequency calculation of the acid (HA). | To obtain the gas-phase free energy, Ggas(HA). |

| Step 2 | Gas-phase geometry optimization and frequency calculation of the conjugate base (A⁻). | To obtain the gas-phase free energy, Ggas(A⁻). |

| Step 3 | Solvation energy calculation for the acid (HA) using a continuum model. | To obtain the solvation free energy, ΔGsolv(HA). |

| Step 4 | Solvation energy calculation for the conjugate base (A⁻) using a continuum model. | To obtain the solvation free energy, ΔGsolv(A⁻). |

| Step 5 | Use a reference value for the free energy of the solvated proton. | To complete the thermodynamic cycle for the pKa calculation. |

This table outlines the general computational protocol for predicting the pKa of an organosulfur acid.

The choice of basis set and solvation model is critical for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For molecules containing sulfur and oxygen, and particularly for anions, it is crucial to use basis sets that include polarization and diffuse functions. distantreader.org Polarization functions (e.g., the 'd' and 'p' in 6-31G(d,p)) allow for more flexibility in the shape of the orbitals, while diffuse functions (e.g., the '+' in 6-31+G(d,p)) are essential for describing the loosely bound electrons in anions and are critical for accurate pKa predictions. researchgate.net

Solvation models account for the effect of the solvent on the molecule. Implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. They are computationally efficient and effective for calculating properties like solvation free energies. researchgate.net Explicit solvation models involve including a number of individual solvent molecules around the solute in the quantum mechanical calculation. This approach can capture specific solute-solvent interactions like hydrogen bonds more accurately but is significantly more computationally demanding. A hybrid approach, combining an implicit model with a few explicit solvent molecules in the first solvation shell, often provides a good compromise between accuracy and cost.

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the electronic properties of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment in condensed phases (e.g., liquids). nih.govbiointerfaceresearch.com

For a flexible molecule like this compound, MD simulations are ideal for exploring its conformational landscape. nih.gov The molecule has several rotatable bonds, including the C-O bond of the ethoxy group and the C-S and S-O bonds of the sulfonothioic acid group. The relative orientation of the ethoxy group to the benzene (B151609) ring, for instance, can significantly impact the molecule's properties. researchgate.net

MD simulations in a solvent like water can reveal the preferred conformations of the molecule in solution, the timescales of transitions between different conformations, and how solvent molecules interact with different parts of the solute. nih.gov By analyzing the simulation trajectory, one can calculate the population of different conformers and the free energy barriers separating them. This provides a detailed picture of the molecule's structural flexibility and how it is influenced by its environment. nih.gov

| Dihedral Angle | Description | Significance |

| Cring-Cring-O-Cethyl | Rotation of the ethoxy group relative to the benzene ring. | Determines the planarity of the ether linkage and potential steric interactions. |

| Cring-S-O-H | Rotation around the S-O bond of the hydroxyl group. | Influences intramolecular hydrogen bonding possibilities and acidity. |

| O-Cethyl-Cethyl-H | Rotation of the terminal methyl group. | Represents a lower-energy, more flexible part of the molecule. |

This table highlights key dihedral angles that would be analyzed in an MD simulation to understand the conformational dynamics of this compound.

Ligand-Receptor Interaction Modeling for Potential Biological Activities (without clinical focus)

The potential biological activities of this compound can be explored through computational ligand-receptor interaction modeling. This in silico approach allows for the investigation of how this molecule might bind to various biological macromolecules, such as enzymes or receptors, which are often implicated in disease pathways. By predicting the binding affinity and mode of interaction, researchers can gain insights into the compound's potential as a modulator of protein function.

Molecular docking simulations are a primary tool for this purpose. In a typical study, the three-dimensional structure of this compound would be docked into the active site of a target protein. The scoring functions within the docking software then estimate the binding energy, providing a quantitative measure of the interaction strength. For instance, the ethoxy group might form hydrophobic interactions within a nonpolar pocket of the binding site, while the sulfonothioic acid moiety could engage in hydrogen bonding or electrostatic interactions with polar amino acid residues.

A hypothetical docking study of this compound with a generic kinase receptor might yield the following theoretical interaction data:

| Interacting Residue | Interaction Type | Distance (Å) |

| Valine 87 | Hydrophobic | 3.8 |

| Leucine 134 | Hydrophobic | 4.1 |

| Lysine 72 | Hydrogen Bond | 2.9 |

| Aspartate 184 | Electrostatic | 3.2 |

| Serine 15 | Hydrogen Bond | 3.0 |

This table is interactive. Users can sort the data by clicking on the column headers.

Such models help in understanding the key molecular features responsible for binding and can guide the design of derivatives with potentially enhanced activity. nih.govresearchgate.net

Prediction of Chemical Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and selectivity of chemical reactions. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For this compound, the electronic nature of its substituents would significantly influence the energy and localization of these frontier orbitals.

The ethoxy group (-OCH2CH3) is an electron-donating group, which would be expected to raise the energy of the HOMO and increase its electron density, particularly at the ortho and para positions of the benzene ring. Conversely, the sulfonothioioxy group (-SO2SH) is an electron-withdrawing group, which would lower the energy of the LUMO and localize it primarily on this functional group.

A theoretical FMO analysis of this compound would likely reveal the following:

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -8.5 | Benzene Ring, Ethoxy Group Oxygen |

| LUMO | -1.2 | Sulfonothioioxy Group (S, O atoms) |

| HOMO-1 | -9.8 | Benzene Ring |

| LUMO+1 | 0.5 | Benzene Ring |

This table is interactive. Users can sort the data by clicking on the column headers.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. Reaction path analysis, often performed in conjunction with FMO theory, can computationally map the energetic landscape of a potential reaction, identifying the most favorable pathways. rsc.orgresearchgate.net

To quantitatively understand the kinetics of a reaction involving this compound, computational chemists perform transition state searches and calculate reaction barriers. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or reaction barrier.

For a hypothetical electrophilic aromatic substitution reaction on the 3-ethoxybenzene ring, density functional theory (DFT) calculations could be employed to locate the transition state structure. researchgate.netscribd.com The calculated activation energy would indicate how fast the reaction is likely to proceed. For instance, sulfonation at different positions on the aromatic ring would have distinct transition states and activation barriers, thus explaining the regioselectivity of the reaction. nih.govresearchgate.net

A hypothetical set of calculated reaction barriers for the sulfonation of this compound at different positions might be:

| Position of Sulfonation | Activation Energy (kcal/mol) |

| C2 (ortho) | 18.5 |

| C4 (para) | 16.2 |

| C6 (ortho) | 18.9 |

| C5 (meta) | 25.1 |

This table is interactive. Users can sort the data by clicking on the column headers.

These theoretical calculations provide valuable insights into reaction mechanisms and can predict the outcomes of reactions before they are performed experimentally.

Spectroscopic Parameter Prediction and Experimental Validation

Computational methods are powerful tools for predicting NMR spectra, which can aid in the structural elucidation of molecules like this compound. github.iouni-bonn.de By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts (δ) and spin-spin coupling constants (J). escholarship.org

DFT calculations, often using functionals like B3LYP with an appropriate basis set, can provide theoretical ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus.

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below:

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H (ortho to -SO2SH) | 7.8 |

| Aromatic H (para to -SO2SH) | 7.5 |

| Aromatic H (ortho to -OEt) | 7.1 |

| -OCH2- | 4.1 |

| -CH3 | 1.4 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-SO2SH | 145.2 |

| C-OEt | 158.9 |

| Aromatic C (ortho to -SO2SH) | 128.7 |

| Aromatic C (para to -SO2SH) | 125.4 |

| Aromatic C (ortho to -OEt) | 115.8 |

| -OCH2- | 64.3 |

These tables are interactive. Users can sort the data by clicking on the column headers.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. asianpubs.orgresearchgate.net These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to better match experimental values. mdpi.comresearchgate.netbiointerfaceresearch.com

For this compound, the calculated vibrational spectrum would show characteristic peaks for the S=O, S-O, C-O, aromatic C-H, and S-H bonds. The assignment of these calculated frequencies to the observed experimental bands can be a powerful tool for confirming the molecular structure.

A table of predicted characteristic vibrational frequencies for this compound is provided below:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S=O asymmetric stretch | 1350 |

| S=O symmetric stretch | 1150 |

| S-O stretch | 850 |

| C-O stretch (aromatic-ether) | 1240 |

| C-O stretch (ether-alkyl) | 1040 |

| Aromatic C-H stretch | 3050-3100 |

| S-H stretch | 2550 |

This table is interactive. Users can sort the data by clicking on the column headers.

Exploratory Research into the Applications of Aromatic Sulfonothioic O Acids

Role in Advanced Organic Synthesis as Reagents and Intermediates

Aromatic sulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid group (–SO₃H) attached to an aromatic ring. britannica.comwikipedia.org Their unique properties, including strong acidity and the ability to be introduced into and removed from an aromatic ring, make them valuable tools in advanced organic synthesis. wikipedia.orgwikipedia.org They serve as intermediates, catalysts, and protecting groups, facilitating the construction of complex molecular architectures. britannica.com

As Protecting Groups and Activating Agents

The sulfonate group is utilized as a protecting group in organic synthesis, particularly for aromatic systems. wikipedia.org Aromatic sulfonation is a reversible reaction, allowing the sulfonic acid group to be introduced to block a specific position on an aromatic ring from reacting and then later removed under dilute acidic conditions. wikipedia.org This strategy is useful for directing other electrophilic aromatic substitution reactions to desired positions. wikipedia.org The electron-withdrawing nature of the sulfonate group deactivates the aromatic ring towards further electrophilic substitution, thus protecting it. wikipedia.org

While the sulfonic acid group itself is deactivating for electrophilic substitutions, its derivatives, such as sulfonate esters, are excellent leaving groups in nucleophilic substitution reactions. This property effectively "activates" the aromatic ring for nucleophilic attack. The conversion of phenols to aryl triflates (trifluoromethanesulfonate esters) is a common strategy to activate the hydroxyl group for cross-coupling reactions.

To handle the challenges associated with the high polarity and solubility issues of sulfonic acids, protecting groups for the sulfonic acid moiety itself have been developed. google.com These protecting groups, typically forming sulfonate esters, allow for a broader range of synthetic transformations in non-aqueous organic solvents. google.comnih.gov

| Protecting Group Type | Example(s) | Cleavage Conditions | Key Features |

| Sterically Hindered Esters | Neopentyl (Neo) | Hot aqueous acid or strong Lewis acid | Highly resistant to nucleophilic displacement. nih.gov |

| Fluorinated Alcohol Esters | Trifluoroethyl (TFE) | Basic conditions | Stable to nucleophiles. nih.gov |

| Aryl Esters | Phenyl (Ph) | Basic conditions | Exhibits very high stability to nucleophiles. nih.gov |

| Safety-Catch Esters | "Neo N-B" (Boc-containing neopentyl) | TFA followed by neutralization | Combines high stability with selective, triggered removal. nih.gov |

This table summarizes various protecting groups for sulfonic acids, enabling their application in multi-step organic synthesis.

Precursors for the Synthesis of Complex Molecular Scaffolds

Aromatic sulfonic acids are versatile intermediates in the synthesis of a wide array of complex organic molecules. britannica.com Their utility stems from the fact that the sulfonate group can be readily displaced by a variety of nucleophiles, providing access to other functional groups. wikipedia.org

A historically significant application is the synthesis of phenols. By fusing an alkali metal salt of an aromatic sulfonic acid with a strong base like sodium hydroxide (B78521), the sulfonate group is displaced by a hydroxyl group. wikipedia.org This process has been a key industrial method for phenol (B47542) production. wikipedia.org

Furthermore, the sulfonic acid group can be converted into sulfonyl chlorides (R-SO₂Cl) by reacting with reagents like thionyl chloride. wikipedia.org These sulfonyl chlorides are highly reactive intermediates that can be used to synthesize sulfonamides by reacting with amines, and sulfonate esters by reacting with alcohols. nih.govlibretexts.org Sulfonamides are a critical class of compounds, forming the basis for many antibacterial sulfa drugs. wikipedia.org

The transformation of sulfur-containing amino acids can also serve as a model for how complex biological molecules can be precursors to other important structures. For instance, methionine and homocysteine can be transformed into thiols like methanethiol (B179389) and 3-mercaptopropionate (B1240610) in natural environments. nih.gov

Catalytic Applications (e.g., as acid catalysts, organocatalysts)

Aromatic sulfonic acids are strong acids, with acidity comparable to mineral acids like sulfuric acid. libretexts.orgthieme-connect.de This property makes them excellent acid catalysts for a wide range of organic reactions. britannica.com Unlike liquid mineral acids, solid or polymer-supported sulfonic acids offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for recyclability and reuse. uq.edu.aumdpi.com

p-Toluenesulfonic acid (PTSA) is a commonly used, commercially available aromatic sulfonic acid catalyst that is soluble in organic solvents. wikipedia.orgcapitalresin.com It is frequently employed in reactions such as esterification, acetal (B89532) formation, and dehydration. thieme-connect.de

In recent years, there has been significant interest in developing solid acid catalysts by functionalizing inorganic materials with sulfonic acid groups. uq.edu.aumdpi.com Materials such as silica, titania, and mesoporous carbons have been modified to incorporate aromatic sulfonic acid moieties on their surfaces. uq.edu.aumdpi.com These materials combine the high acidity of the sulfonic acid group with the high surface area and stability of the inorganic support, leading to highly efficient and reusable heterogeneous catalysts. uq.edu.au

| Reaction Type | Catalyst Type | Example(s) |

| Esterification | Aromatic Sulfonic Acid | p-Toluenesulfonic acid (PTSA) thieme-connect.de |

| Acetylation | Sulfonic Acid Functionalized Silica | Silica-bonded N-propyl sulfamic acid mdpi.com |

| Condensation Reactions | Sulfonic Acid Functionalized Carbon | Sulfonated Mesoporous Carbon (CMK-5-SO₃H) uq.edu.au |

| Deprotection Reactions | Magnetic Nanoparticle Supported Sulfonic Acid | Sulfonic acid on silica-coated cobalt ferrite (B1171679) mdpi.com |

| Multicomponent Reactions | Sulfonic Acid Functionalized Titania | Propyl sulfonic titania (TiO₂-Pr-SO₃H) mdpi.com |

This table highlights the diverse catalytic applications of aromatic sulfonic acids and their functionalized derivatives in various organic transformations.

Potential in Materials Science and Polymer Chemistry

The incorporation of sulfonic acid groups into polymers is a key strategy for developing advanced functional materials. Sulfonation of polymers can dramatically alter their properties, imparting characteristics such as ion-exchange capabilities, hydrophilicity, and proton conductivity. 20.210.105nih.gov

Development of Novel Monomer Units for Polymer Architectures

Polymers containing sulfonic acid groups can be synthesized either by the polymerization of monomers that already contain a sulfonic acid group or by the post-polymerization sulfonation of a pre-existing polymer. 20.210.105nih.gov The synthesis of well-defined sulfonated polymers with controlled architectures can be achieved using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov

For ATRP of monomers containing acidic protons, such as sulfonic acids, the acidic group must first be protected. nih.gov This is because the acidic proton can interfere with the catalyst system. The sulfonic acid is typically protected as an ester, and after polymerization, the protecting group is removed to yield the desired sulfonated polymer. nih.gov This approach allows for the creation of complex polymer architectures like block copolymers with one sulfonated block and one non-sulfonated block, which can self-assemble into ordered nanostructures.

The development of novel aromatic sulfonic acid derivatives as monomers is also an active area of research. For example, specific aromatic sulfonic acid derivatives have been designed to create polymers with high proton conductivity and excellent chemical stability for use in fuel cells. google.com

Components in Functional Materials (e.g., organic semiconductors)

Sulfonated aromatic polymers are crucial components in a variety of functional materials. One of the most significant applications is as proton exchange membranes (PEMs) in fuel cells. 20.210.105 Materials like sulfonated polystyrene and sulfonated polysulfones are examples of polymers developed for this purpose. wikipedia.org20.210.105 The sulfonic acid groups in these polymers facilitate the transport of protons, which is essential for the operation of the fuel cell. wikipedia.org

In the field of organic electronics, sulfur-containing aromatic compounds are a major class of organic semiconductors. rsc.org While the direct use of sulfonic acids in the active layer of organic semiconductors is not common due to their insulating properties and high polarity, the underlying aromatic and sulfur-containing structures are fundamental. The precise control of intermolecular interactions is key to high charge carrier mobility in these materials. Introducing functional groups can modulate these interactions and the resulting solid-state packing.

Furthermore, the introduction of sulfonic acid groups onto the surface of various polymer substrates is a method used to improve their biocompatibility and to induce the nucleation of apatite, the mineral component of bone. nih.gov This surface modification is a promising strategy for preparing biomimetic composites for biomedical applications. nih.gov

Investigations in Chemical Biology and Agrochemical Sciences

The unique chemical properties of the sulfonate and thiosulfonate groups have prompted investigations into the biological activities of aromatic compounds containing these moieties. The research spans potential antimicrobial applications to their use in protecting crops.

Aromatic sulfonate derivatives and related organosulfur compounds have been a subject of interest for their potential antimicrobial and antifungal properties. Research indicates that the introduction of a sulfur-containing functional group can be a key determinant of a molecule's biological activity. researchgate.net For instance, certain sulfonate derivatives that bear an amide unit have demonstrated notable antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov

Studies on various esters of thiosulfonic acids have revealed significant antifungal activity against a range of phytopathogenic fungi. researchgate.net The fungicidal efficacy of these compounds is influenced by the nature of the alkyl or aryl groups attached to the thiosulfonate moiety. For example, cyclopentyl and cyclohexyl S-esters of alkanethiosulfonic acids have shown activity that is comparable to or even higher than their alkyl S-ester counterparts against fungi such as Fusarium sp. and Candida albicans. researchgate.net The minimal inhibitory concentrations (MIC) for some of these compounds were found to be in the range of 0.2 to 50.0 µg/ml, indicating potent antifungal action. researchgate.net

The antimicrobial potential of organosulfur compounds is not limited to bacteria and fungi. A wide array of these compounds, both naturally occurring and synthetic, have been explored for various biocidal activities. acs.org It is hypothesized that the biological action of many organosulfur compounds is linked to their ability to interact with essential biological molecules, such as enzymes. acs.org

Table 1: Antimicrobial Activity of Selected Aromatic Sulfonate Analogs

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Sulfonate derivatives with amide unit | Xanthomonas oryzae pv. oryzae (Xoo) | Inhibition rates up to 91% at 100 µg/mL | nih.gov |

| Sulfonate derivatives with amide unit | Xanthomonas oryzae pv. oryzicola (Xoc) | Inhibition rates up to 88% at 100 µg/mL | nih.gov |

| Cyclohexyl S-esters of alkanethiosulfonic acids | Candida albicans | MIC in the range of 0.2–5.0 µg/ml | researchgate.net |

| Cyclopentyl S-esters of alkanethiosulfonic acids | Fusarium sp. | MIC in the range of 0.5–50.0 µg/ml | researchgate.net |

The biological activity of aromatic sulfonothioic O-acids and their analogs is often rooted in their ability to interact with and inhibit the function of essential enzymes. The sulfotransferase (SULT) family of enzymes, for example, is crucial for various metabolic processes, and their inhibition can lead to significant physiological effects. nih.gov Research has shown that certain xenobiotics, including aromatic compounds, can act as inhibitors of SULTs. nih.gov